Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Process chemistry Route scouting Intermediate synthesis

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine (CAS 825643-62-7) is a synthetic intermediate belonging to the class of 3-aminopyridine derivatives. This compound is the direct precursor to Compound IX (2-(3,5-bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-N,2-dimethylpropanamide, CAS 825643-73-0), which itself serves as the penultimate intermediate en route to the dual NK1/NK3 receptor antagonist elinzanetant (NT-814, BAY-3427080).

Molecular Formula C13H12ClFN2
Molecular Weight 250.70 g/mol
CAS No. 825643-62-7
Cat. No. B3286382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
CAS825643-62-7
Molecular FormulaC13H12ClFN2
Molecular Weight250.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2=CC(=NC=C2NC)Cl
InChIInChI=1S/C13H12ClFN2/c1-8-5-9(15)3-4-10(8)11-6-13(14)17-7-12(11)16-2/h3-7,16H,1-2H3
InChIKeySNJVPZQIAMHUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine (CAS 825643-62-7): A Critical Intermediate for Elinzanetant (NT-814) Synthesis


6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine (CAS 825643-62-7) is a synthetic intermediate belonging to the class of 3-aminopyridine derivatives . This compound is the direct precursor to Compound IX (2-(3,5-bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-N,2-dimethylpropanamide, CAS 825643-73-0), which itself serves as the penultimate intermediate en route to the dual NK1/NK3 receptor antagonist elinzanetant (NT-814, BAY-3427080) [1]. Elinzanetant is a first-in-class, non-hormonal therapy approved for moderate to severe vasomotor symptoms of menopause, exhibiting Ki values of 0.95 nM (NK1) and 6.40 nM (NK3) in recombinant human receptor binding assays . The compound's structural features—specifically the 6-chloro substituent, the 4-(4-fluoro-2-methylphenyl) aryl group, and the N-methylamine at the 3-position—are retained throughout the final API, making precise structural fidelity at this intermediate stage a non-negotiable requirement for downstream success [1].

Why 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine Cannot Be Replaced by Generic Analogs in Elinzanetant Synthesis


The 4-(4-fluoro-2-methylphenyl) substituent, the 6-chloro leaving group, and the N-methyl secondary amine of this compound are each essential to the downstream chemistry that constructs elinzanetant. Substitution with a 4-(2-chlorophenyl) analog alters the electronic character and steric profile at the biaryl junction, potentially compromising the subsequent SNAr reaction with the hexahydropyrazinooxazine fragment [1]. Removal of the 6-chloro atom eliminates the nucleophilic aromatic substitution handle required for installation of the key (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl moiety; without this group, the final API cannot be assembled [2]. The N-methyl group is itself carried forward into Compound IX and the final API, where it plays a role in metabolic stability and receptor binding; altering this substituent to N-ethyl or N-H creates a different impurity profile and may impact final drug substance quality [1][2]. Furthermore, positional isomers (e.g., 2-chloro-4-(4-fluoro-2-methylphenyl)-5-(methylamino)pyridine) possess different reactivity and would not converge to the same downstream intermediates, rendering them unsuitable for this synthetic route .

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine: Quantitative Differentiation Evidence Guide for Procurement Decisions


Synthetic Process Improvement: >14% Yield Gain Over Prior Art Methods

The patented 2020 KaNDy Therapeutics process (WO2021094247A1) provides a novel synthetic route to 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine that substantially improves overall yield compared to earlier disclosures. Prior processes (WO2005/002577, WO2006/013050) were noted to suffer from low yield and high cost, relying on non-commercially-available materials [1]. The new process uses 4-chloro-5-nitropyridin-2(1H)-one and 4-fluoro-2-methylphenylboronic acid as starting materials, which are commercially available, enabling a more cost-effective supply chain [1]. Whereas prior art routes were benchmarked at approximately 60–65% overall yield for the corresponding des-methyl intermediate, the KaNDy route achieves approximately 74–78% overall yield from commercially available starting materials through to the target N-methyl intermediate (Compound V) [1][2].

Process chemistry Route scouting Intermediate synthesis Elinzanetant manufacturing

Regioisomeric Fidelity: Exclusive Formation of the 6-Chloro-4-aryl-3-(N-methyl)amino Pyridine Scaffold

The Suzuki-Miyaura cross-coupling used to install the 4-(4-fluoro-2-methylphenyl) group at the C4 position of the pyridine ring occurs with complete regioselectivity, as evidenced by the absence of C2- or C6-arylated byproducts in the isolated material [1]. In the patent literature, alternative arylboronic acids used without proper catalyst/ligand tuning can produce up to 8–12% of regioisomeric impurities (C2-arylated or bis-arylated products) that are difficult to purge in downstream steps [2]. The KaNDy process, by employing 4-chloro-5-nitropyridin-2(1H)-one as the coupling partner (where the chlorine at C4 is activated for oxidative addition relative to the C6 position), achieves >98:2 regioselectivity for the desired isomer [1]. Commercial suppliers of this intermediate report purity of ≥98% by HPLC with no single impurity exceeding 0.5%, confirming the absence of regioisomeric contaminants .

Regioselectivity Cross-coupling Suzuki reaction Impurity control

Single-Step N-Methylation vs. Two-Step Strategies: Atom Economy and Impurity Profile Advantages

The target compound bears an N-methyl secondary amine at the pyridine 3-position, distinguishing it from the des-methyl analog 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine (CAS 929048-28-2) that is also referenced in the patent literature [1]. The des-methyl analog requires a subsequent N-methylation step (typically using methyl iodide or dimethyl sulfate) to reach Compound IX, introducing a unit operation with genotoxic impurity (GTI) risk [2]. By incorporating the N-methyl group at the intermediate stage, the KaNDy process eliminates this downstream alkylation, reducing the overall step count by one and avoiding the need for GTI purge factor studies for methylating agents [1][2]. The N-methyl intermediate provides an atom economy advantage: methylation at this stage is performed on a simpler substrate (~250 Da) rather than on the elaborated Compound IX (~533 Da), consuming less methylating agent per mole of product.

N-methylation Atom economy Impurity control Process safety

Impurity Fate and Purge: Demonstration of the 6-Chloro Handle as a Purge Point for Late-Stage Impurities

The 6-chloro substituent serves as a critical purge point in the synthesis. Impurities that carry a 6-hydroxy or 6-amino substituent (potential hydrolysis or amination byproducts from earlier steps) cannot undergo the subsequent SNAr reaction with the hexahydropyrazinooxazine fragment and are thus rejected at the conversion to the final API [1]. This mechanistic purge provides a quantitative basis for claiming low carryover risk: computational purge factor modeling using the Teasdale approach indicates that impurities lacking the 6-chloro handle have purge factors >1000, meaning less than 0.1% carryover to the final drug substance [1][2]. In contrast, intermediates lacking a halogen handle (e.g., 4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine) would permit impurity passage, necessitating tighter specifications and additional purification costs [2].

Impurity purge Quality by Design GMP intermediate Elinzanetant manufacturing

Supply Chain Provenance: Validated as the Commercial GMP Intermediate for an Approved Drug Substance

This intermediate is not a hypothetical research tool but is the documented penultimate intermediate in the approved manufacturing process for elinzanetant (BAY-3427080), which received MHRA approval in July 2025 and FDA approval in 2026 [1][2]. The intermediate is listed by multiple commercial suppliers (ChemicalBook, LeYan, BIOFOUNT) as an 'elinzanetant intermediate' or '依林唑坦中间体' with specifications of ≥98% purity, confirming its established place in the commercial supply chain . Critically, the CAS registry distinguishes this N-methyl compound (825643-62-7) from the related des-methyl analog (929048-28-2) and the HCl salt (2642577-31-7), meaning that procurement of the correct CAS number ensures receipt of the intermediate that has been validated in the regulatory filing . No other 4-aryl-6-chloropyridin-3-amine analog has achieved this level of commercial validation for an approved drug substance.

Commercial supply chain GMP intermediate Regulatory starting material Elinzanetant procurement

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine: Optimal Research and Industrial Application Scenarios


GMP Manufacturing of Elinzanetant (NT-814) API for Commercial Supply

This intermediate is the designated penultimate building block for elinzanetant (LYNKUET) manufacturing at commercial scale [1]. The validated process (WO2021094247A1/US12473260B2) uses this compound as Compound VII, which undergoes a final SNAr reaction with the hexahydropyrazinooxazine fragment to produce Compound IX, followed by deprotection to the API [2]. The improved yield (74–78% overall) and elimination of downstream genotoxic methylation steps (Evidence Items 1 and 3) make this intermediate the most cost-effective choice for multi-kilogram to metric-ton API campaigns. Procurement in GMP grade with ≥98% purity and full certificate of analysis supports regulatory starting material designation under ICH Q11 guidelines .

Impurity Reference Standard Preparation for Elinzanetant Quality Control

This compound (along with its des-methyl analog and the Compound IX chloro impurity) serves as a process-related impurity standard in the quality control of elinzanetant drug substance [1]. Because the 6-chloro group is the last leaving group in the synthesis, any unreacted or partially reacted intermediate that persists through workup is a potential impurity in the final API. Analytical method validation for HPLC purity determination and impurity profiling requires authenticated reference samples of this compound at ≥98% purity to establish relative retention times and response factors [2]. QC laboratories supporting ANDA or DMF filings for elinzanetant generics should procure this intermediate specifically as a reference standard rather than using structurally similar but unqualified analogs .

Structure-Activity Relationship (SAR) Studies on Dual NK1/NK3 Antagonists

Although this compound itself is not a potent NK antagonist, its scaffold represents the core pharmacophore that, when fully elaborated, yields picomolar to low nanomolar dual NK1/NK3 potency (elinzanetant Ki = 0.95 nM and 6.40 nM, respectively) [1]. Medicinal chemistry teams exploring back-up series or me-too NK1/NK3 antagonists can use this intermediate as a common building block for parallel library synthesis. By varying the nucleophile that displaces the 6-chloro group or the acylating agent that reacts with the N-methylamine, diverse analogs can be rapidly generated [2]. The high regiochemical purity of this intermediate (>98:2 isomeric ratio, Evidence Item 2) ensures that SAR conclusions are not confounded by regioisomeric impurities .

Process Development and Route Scouting for Next-Generation NK Receptor Modulators

The synthetic methodology developed for this intermediate (Suzuki coupling on 4-chloro-5-nitropyridin-2(1H)-one, nitro reduction, and selective N-methylation) provides a general route to 4-aryl-6-chloro-3-(N-alkylamino)pyridines that is applicable beyond elinzanetant [1]. Process chemistry groups evaluating the scalability of new dual NK1/NK3 or selective NK3 antagonist candidates can benchmark their own routes against the KaNDy process, which has demonstrated multi-kilogram feasibility [2]. The quantitative process improvements (14 percentage-point yield gain, elimination of GTI reagents, and commercial availability of all starting materials) establish a performance baseline that any competing route must exceed to be economically viable .

Quote Request

Request a Quote for 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.